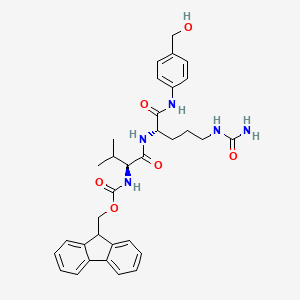

Fmoc-Val-Cit-PAB

Descripción general

Descripción

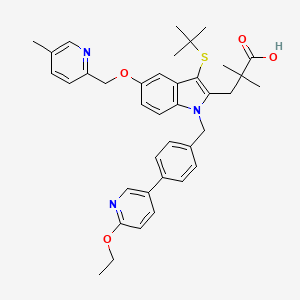

Fmoc-Val-Cit-PAB, also known as (9H-fluoren-9-yl)methyl N-[(2S)-1-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate, is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . It has a molecular formula of C33H39N5O6 and a molecular weight of 601.7 g/mol .

Synthesis Analysis

The synthetic method of Fmoc-Val-Cit-PAB involves adding EEDQ to a mixture of Fmoc-Val-Cit-OH and PABOH in DCM and MeOH, stirring at room temperature for 14 hours. The solution is then purified to obtain Fmoc-Val-Cit-PAB as a white solid .Molecular Structure Analysis

The IUPAC name of Fmoc-Val-Cit-PAB is 9H-fluoren-9-ylmethyl N-[(2S)-1-[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate . The InChI and SMILES strings provide a detailed description of the molecule’s structure .Chemical Reactions Analysis

Fmoc-Val-Cit-PAB is a commonly used bridge for a degradable antibody-conjugated drug (ADC). The Fmoc group can protect the peptide chain’s amino and carboxyl groups, preventing unnecessary reactions during synthesis and ensuring only the target location reacts .Physical And Chemical Properties Analysis

Fmoc-Val-Cit-PAB has a molecular weight of 601.7 g/mol and a molecular formula of C33H39N5O6 . It has 7 hydrogen bond donors, 9 hydrogen bond acceptors, and 13 rotatable bonds .Aplicaciones Científicas De Investigación

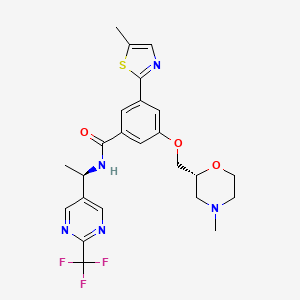

- Specific Scientific Field : Drug Delivery and Conjugation Chemistry .

- Summary of the Application : Fmoc-Val-Cit-PAB is a peptide conjugate that combines the amino acids valine (Val) and citrulline (Cit) with a para-aminobenzoic acid (PAB) moiety. This peptide conjugate finds its application in the field of drug delivery and conjugation chemistry . It demonstrates promising applications in antibody-drug conjugates (ADCs), a vital category of targeted drug delivery systems .

- Methods of Application or Experimental Procedures : The synthesis method involves preparing FMoc-Cit-PABOH, adding piperidine, and then FMoc-Val-OSu to create the desired compound. This synthesis route offers a higher yield of 85% and avoids epimerization, making it a reliable option for ADC research .

- Results or Outcomes Obtained : Incorporating Fmoc-Val-Cit-PAB into ADCs, such as ADC 2 and ADC 3 with trastuzumab and monomethyl auristatin E (MMAE) payload, led to enhanced cytotoxicity against HER2-positive cells compared to non-cleavable ADC 4, while maintaining selectivity over HER2-negative cells .

Safety And Hazards

Direcciones Futuras

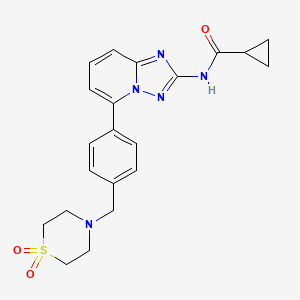

The selection of linkers and payloads plays a crucial role in determining the therapeutic indices of ADCs. The sequences are often sensitive to cleavage by extracellular enzymes, which leads to systemic release of the cytotoxic payload . This action reduces the therapeutic index by causing off-target toxicities that can be dose-limiting . Therefore, the development of a tandem-cleavage linker strategy, where two sequential enzymatic cleavage events mediate payload release, is being explored .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DALMAZHDNFCDRP-VMPREFPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001109558 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Cit-PAB | |

CAS RN |

159858-22-7 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159858-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001109558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)